molecular formula C13H15NO2 B2708813 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione CAS No. 14377-63-0

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B2708813
CAS No.: 14377-63-0
M. Wt: 217.268
InChI Key: BWSCMJUJHSJAEV-UHFFFAOYSA-N
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Description

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol This compound is known for its unique structure, which includes a phenyl group attached to a piperidinyl ethane-1,2-dione moiety

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is classified as Eye Dam. 1 according to the GHS classification, and the precautionary statements include P280 - P305 + P351 + P338 .

Preparation Methods

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial production methods often involve solvent-free, one-pot oxidation processes. These methods are advantageous due to their simplicity and environmental friendliness. For example, the oxidation of ethylarenes to α-diketones can be performed under solvent-free conditions, providing a high yield of this compound .

Chemical Reactions Analysis

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the diketone can yield the corresponding alcohols. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSCMJUJHSJAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl phenylglyoxylate (12.50 Kg, 76.1 mol, 1 eq) was added dropwise to a stirred mixture of piperidine (19.45 Kg, 228 mol, 3 eq) and methanol (5.0 L) for 3.5 hours to maintain the temperature at 45–55° C. The mixture was stirred at the same temperature for 0.5 hour and kept overnight at +4° C. The precipitated solid was filtered off, washed on the filter with cold methanol (5 L) and dried under reduced pressure to a constant weight to give 15.90 kg (96%) of 1-(phenylglyoxylyl)piperidine with 99.9% purity by GC.
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
19.45 kg
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

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